molecular formula C6H4F5IS B1306096 4-Iodophenylsulfur Pentafluoride CAS No. 286947-68-0

4-Iodophenylsulfur Pentafluoride

Cat. No. B1306096
Key on ui cas rn: 286947-68-0
M. Wt: 330.06 g/mol
InChI Key: FRYANWYSCROOCU-UHFFFAOYSA-N
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Patent
US09238660B1

Procedure details

NaI (22.0 mg, 0.147 mmol) was added portion-wise to a solution of 1 (31.0 mg, 0.0974 mmol) and anisole (96.0 mg, 0.888 mmol) in CH3CN (53.5 mg). The reaction mixture was neutralized with Na2CO3 and filtered through Celite 545 using hexane. The solvent was evaporated to give a pale yellow oil, Silica column chromatography with hexane afforded 25b (15.3 mg, 48%), 2-methoxy-4′-(pentafluorosulfanyl)biphenyl as colorless crystals (4.0 mg, 13%), 3-methoxy-4′-(pentafluorosulfanyl) biphenyl as a colorless oil (0.2 mg, 1%), a fraction containing both 3-methoxy-4′-(pentafluorosulfanyl)biphenyl and 4-methoxy-4′-(pentafluorosulfanyl)biphenyl (1:1) as colorless oil (2.0 mg, 7%), and 4-methoxy-4′-(pentafluorosulfanyl)biphenyl as colorless crystals (0.7 mg, 2%).
Name
Quantity
22 mg
Type
reactant
Reaction Step One
Name
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
53.5 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[Na+].[I-:2].F[B-](F)(F)F.[F:8][S:9]([F:21])([F:20])([F:19])([F:18])[C:10]1[CH:15]=[CH:14][C:13]([N+]#N)=[CH:12][CH:11]=1.[C:22]1([O:28][CH3:29])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C([O-])([O-])=O.[Na+].[Na+]>CC#N>[I:2][C:13]1[CH:14]=[CH:15][C:10]([S:9]([F:21])([F:20])([F:19])([F:18])[F:8])=[CH:11][CH:12]=1.[CH3:29][O:28][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[C:13]1[CH:14]=[CH:15][C:10]([S:9]([F:21])([F:20])([F:19])([F:18])[F:8])=[CH:11][CH:12]=1.[CH3:29][O:28][C:22]1[CH:23]=[C:24]([C:13]2[CH:14]=[CH:15][C:10]([S:9]([F:21])([F:20])([F:19])([F:18])[F:8])=[CH:11][CH:12]=2)[CH:25]=[CH:26][CH:27]=1 |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
Quantity
22 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
31 mg
Type
reactant
Smiles
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
Name
Quantity
96 mg
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
53.5 mg
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite 545
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil, Silica column chromatography with hexane

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 mg
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=CC=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CC=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 mg
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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